Product packaging for Hexaaquairon(II)(Cat. No.:CAS No. 15365-81-8)

Hexaaquairon(II)

Cat. No.: B106767
CAS No.: 15365-81-8
M. Wt: 163.94 g/mol
InChI Key: JFCJMVGVPNMORU-UHFFFAOYSA-N
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Description

The Hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is a fundamental transition metal-aqua complex that serves as a versatile precursor and model compound in inorganic and materials chemistry. This pale green, octahedrally coordinated ion is the predominant form of iron(II) in aqueous solutions and is characterized by its distinctive color and reactivity . In research, the Hexaaquairon(II) ion is highly valued for its role in synthesizing complex molecular structures and advanced materials. It is a key building block in the formation of organically-templated metal sulfates, leading to compounds with interesting supramolecular architectures and properties, such as phase transitions . Its well-understood coordination chemistry also makes it an ideal subject for studying hydrolysis and ligand exchange reactions. When treated with hydroxide ions, it forms a dark green precipitate of iron(II) hydroxide, and with carbonate ions, it produces a green precipitate of iron(II) carbonate, which are classic reactions for educational and investigative laboratories . This product is intended for research applications only, providing a pure and reliable source of the [Fe(H₂O)₆]²⁺ ion for the development of new synthetic methodologies and functional materials. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH12O6+2 B106767 Hexaaquairon(II) CAS No. 15365-81-8

Properties

CAS No.

15365-81-8

Molecular Formula

FeH12O6+2

Molecular Weight

163.94 g/mol

IUPAC Name

iron(2+);hexahydrate

InChI

InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;;

InChI Key

JFCJMVGVPNMORU-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.[Fe+2]

Canonical SMILES

O.O.O.O.O.O.[Fe+2]

Other CAS No.

15365-81-8

Synonyms

hexaaquairon(II)

Origin of Product

United States

Structural Elucidation and Geometric Analysis of Hexaaquairon Ii Complexes

Octahedral Coordination Geometry and Inherent Distortions

The primary coordination geometry of the hexaaquairon(II) ion is octahedral, a consequence of the electrostatic interactions between the central Fe²⁺ ion and the lone pairs of the six surrounding water ligands. ontosight.ai However, the high-spin d⁶ electronic configuration of the Fe²⁺ ion (t₂g⁴e_g²) leads to deviations from a perfect octahedral symmetry. bpchalihacollege.org.in

In an ideal octahedral geometry, all metal-ligand bond lengths and angles are identical. However, in the case of [Fe(H₂O)₆]²⁺, experimental data often reveal a range of Fe-O bond lengths. For instance, in certain crystalline environments, these bond lengths can vary significantly. Density functional theory (DFT) calculations have also predicted inequivalent Fe-O distances in the [Fe(H₂O)₆]²⁺ cation. researchgate.netacs.org

Molecular dynamics simulations and experimental analyses of Fe²⁺ in a pure aqueous solution suggest a more regular octahedron with an average Fe-O distance of approximately 2.10 Å. researchgate.net However, crystallographic studies of various hexaaquairon(II) salts often show a distribution of Fe-O bond lengths, influenced by factors such as hydrogen bonding with counter-ions.

SaltFe-O Bond Lengths (Å)O-Fe-O Bond Angles (°)Reference
[Fe(H₂O)₆][FeBr₃(CO)₃]₂Axially compressed octahedronDeviate up to 5.6° from 90° and 180° researchgate.net
[Fe(H₂O)₆][PtCl₆]Regular octahedral coordination- researchgate.net
K₂Fe(H₂O)₆(SO₄)₂2.717(1) to 3.288(1)-

The Jahn-Teller distortion in high-spin d⁶ systems is generally considered to be weaker than in systems with e_g degeneracy (e.g., d⁹ Cu²⁺). bpchalihacollege.org.in Theoretical studies using DFT have predicted inequivalent Fe-O distances for [Fe(H₂O)₆]²⁺, which is indicative of a Jahn-Teller distortion. researchgate.netacs.org However, some experimental analyses in aqueous solutions have not observed this distortion, suggesting it may be dynamic or of a small magnitude. bpchalihacollege.org.inresearchgate.net The dynamic Jahn-Teller effect involves rapid interconversion between different distorted geometries, resulting in a time-averaged structure that appears octahedral. bpchalihacollege.org.in Mössbauer spectroscopy studies on certain iron complexes have provided evidence for such dynamic Jahn-Teller effects. ias.ac.in

The local environment surrounding the [Fe(H₂O)₆]²⁺ cation plays a crucial role in the manifestation of geometric distortions. In the solid state, the crystal lattice and hydrogen bonding interactions with counter-ions and other solvent molecules can either amplify or suppress these distortions. researchgate.netresearchgate.net For example, in the crystal structure of hexaaquairon(II) bis[fac-tribromidotricarbonylferrate(II)], the [Fe(H₂O)₆]²⁺ octahedron is slightly compressed along one O-Fe-O axis, a distortion influenced by hydrogen bonding with the [FeBr₃(CO)₃]⁻ anions. researchgate.net The nature of the counter-ion can significantly impact the resulting geometry, as seen in the differences between various Tutton's salts. In solution, the solvation shell and interactions with other ions can also modulate the geometry of the complex. researchgate.net

In the crystalline state, the distortions from perfect octahedral symmetry in hexaaquairon(II) complexes can be further resolved into specific types, such as tetragonal and rhombic distortions. dalalinstitute.com A tetragonal distortion involves either an elongation or compression along one of the four-fold rotational axes, resulting in a geometry with D₄h symmetry. dalalinstitute.com A rhombic distortion is a lower-symmetry distortion where the bond lengths along two of the four-fold axes are unequal, leading to a D₂h symmetry. dalalinstitute.com

The specific type of distortion observed depends on the intricate balance of forces within the crystal lattice, including the Jahn-Teller effect, electrostatic interactions, and hydrogen bonding. For instance, studies on analogous copper(II) complexes, which exhibit a strong Jahn-Teller effect, have shown the presence of orthorhombically distorted, tetragonally elongated octahedral geometries. researchgate.netcolab.ws Similar, albeit weaker, distortions are expected for the hexaaquairon(II) ion.

Investigations of Jahn-Teller Distortions in High-Spin d⁶ Systems

Advanced Crystallographic Studies of Hexaaquairon(II) Salts

Advanced crystallographic techniques, such as single-crystal X-ray and neutron diffraction, provide detailed insights into the structural nuances of hexaaquairon(II) salts. researchgate.netresearchgate.net These studies allow for the precise determination of atomic positions, bond lengths, and bond angles, revealing the subtle distortions from ideal octahedral geometry.

Single-Crystal X-ray Diffraction Analysis for Atomic Positions

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds at an atomic level. uol.de Analysis of various hexaaquairon(II) salts using this method consistently reveals that the Fe²⁺ ion is coordinated by six water molecules in an octahedral geometry. mdpi.comresearchgate.net The iron atom resides at the center of the octahedron, with the oxygen atoms of the six water molecules located at the vertices.

In a study of potassium hexaaquairon(II) sulfate (B86663), K₂Fe(H₂O)₆₂, the crystal structure was refined to provide precise atomic positions. researchgate.netresearchgate.net Similarly, the structure of hexaaquairon(II) bis[fac-tribromidotricarbonylferrate(II)], [Fe(H₂O)₆][FeBr₃(CO)₃]₂, shows an octahedral [Fe(H₂O)₆]²⁺ cation. researchgate.netnih.gov In this compound, the octahedron is slightly compressed along one O-Fe-O axis. researchgate.netnih.gov The Fe-O bond distances in the hexaaquairon(II) cation are a key parameter. Across different crystalline environments, the mean Fe-O bond distance is typically found to be around 2.12 Å. mdpi.com

Table 1: Selected Fe-O Bond Distances in Hexaaquairon(II) Complexes Determined by X-ray Diffraction

CompoundMean Fe-O Bond Distance (Å)Symmetry of [Fe(H₂O)₆]²⁺Citation
K₂Fe(H₂O)₆₂Not explicitly stated, but structure determinedMonoclinic, P12₁/a researchgate.net
[Fe(H₂O)₆][FeBr₃(CO)₃]₂Not explicitly stated, but structure determinedOctahedral, slightly compressed researchgate.netnih.gov
General Aqueous Solution2.12Regular Octahedral mdpi.com

Neutron Diffraction Studies for Hydrogen Atom Localization and Dynamics

While X-ray diffraction is excellent for locating heavier atoms like iron and oxygen, it is less effective at precisely determining the positions of hydrogen atoms due to their very low electron density. iupac.org Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei, and the scattering length of hydrogen is significant. energyfrontier.usosti.govill.eu This makes neutron diffraction an indispensable tool for accurately locating the hydrogen atoms of the coordinated water molecules in the [Fe(H₂O)₆]²⁺ complex. iupac.orgenergyfrontier.us

These studies are crucial for determining the exact orientation of the water molecules and for understanding the dynamics of these ligands. Although specific neutron diffraction data for hexaaquairon(II) salts were not found in the provided search results, the technique has been widely applied to other metal hydride and coordination complexes to elucidate M-H bond characteristics and the nature of bridging hydrides. iupac.orgosti.govnih.gov The information from such studies allows for a complete structural description, including the hydrogen bonding network.

Characterization of Intermolecular Hydrogen Bonding Networks within Solid-State Structures

In the crystal lattice of hydrated iron(II) salts, the [Fe(H₂O)₆]²⁺ cation does not exist in isolation. It is part of a larger, three-dimensional network held together by various interactions, most notably hydrogen bonds. The coordinated water molecules act as hydrogen bond donors, forming connections with the counter-anions and, in some cases, with other water molecules of crystallization. unacademy.com

For instance, in the crystal structure of piperazinium hexaaquairon(II) sulfate, hydrogen bonds link the [Fe(H₂O)₆]²⁺ cation, the piperazinium cation, and the sulfate anions into a complex three-dimensional network. researchgate.net In another example, hexaaquairon(II) bis[fac-tribromidotricarbonylferrate(II)], the cation and anion complexes are linked by O-H···Br hydrogen bonds, with O···Br distances ranging from 3.340 Å to 3.388 Å. researchgate.netnih.gov Similarly, in Tutton salts like potassium hexaaquairon(II) sulfate, the oxygen atoms of the sulfate group act as acceptors for six different hydrogen bonds, linking them to four neighboring [Fe(H₂O)₆]²⁺ octahedra. researchgate.net These extensive hydrogen-bonding networks are critical in stabilizing the crystal structure. researchgate.netrug.nl

Hydration Shell Structure and Solvation Dynamics in Aqueous Solution

In aqueous solution, the hexaaquairon(II) ion is surrounded by water molecules arranged in distinct hydration shells. The structure and dynamics of these shells, particularly the first and second, are key to understanding the ion's reactivity.

Probing the First Solvation Shell Composition and Dynamic Geometry

In dilute aqueous solutions, the first solvation shell of the Fe(II) ion is exclusively composed of six water molecules, forming the stable [Fe(H₂O)₆]²⁺ complex. acs.orgresearchgate.netajol.info This has been confirmed by both experimental techniques like X-ray absorption spectroscopy (XAS) and computational methods such as QM/MM molecular dynamics simulations. acs.orgnih.govacs.org These simulations show a 100% probability of finding exactly six water molecules in the first hydration shell. acs.org

X-ray absorption fine structure (EXAFS) analysis confirms the octahedral coordination of the iron(II) ion in aqueous solution. nih.govacs.org Large angle X-ray scattering (LAXS) studies have also been used to redetermine the structures of hydrated metal ions in solution, providing accurate Fe-O bond distances. rsc.orgrsc.org In a 1 molL⁻¹ FeCl₂ solution at room temperature, XAS studies indicated that the first coordination sphere is actually composed of five water molecules and one chloride ion, [FeCl(H₂O)₅]⁺, with an Fe-O distance of 2.095 Å. mdpi.comnih.gov However, in the absence of strongly coordinating anions like chloride, the hexaaqua complex is the dominant species. purdue.edu

The second hydration shell is less rigidly structured but is also an important feature. QM/MM simulations suggest that the second hydration shell of Fe(II) contains an average of 12.4 water molecules. acs.org

Table 2: Structural Parameters of Hydrated Fe(II) in Aqueous Solution

ParameterMethodValueCitation
First Shell Coordination NumberQM/MM Simulation6 acs.orgresearchgate.net
Second Shell Coordination NumberQM/MM Simulation12.4 acs.org
Fe-O Distance (First Shell)LAXS2.12 Å mdpi.com
Fe-O Distance (First Shell)XAS (in FeCl₂ soln)2.095 Å mdpi.comnih.gov

Elucidation of Water Exchange Dynamics and Ligand Fluxionality around Fe(II)

The water molecules in the first hydration shell of the Fe(II) ion are not static; they are constantly exchanging with water molecules from the bulk solvent. This process is known as water exchange and is a fundamental reaction that controls the rates of many other ligand substitution reactions. wikipedia.org

The rate of this exchange for [Fe(H₂O)₆]²⁺ has been determined using various techniques, including ¹⁷O-NMR. researchgate.net The water exchange rate constant (kₑₓ) at 25 °C is approximately 4.4 x 10⁶ s⁻¹. researchgate.netanu.edu.au This rapid exchange is characteristic of a high-spin d⁶ metal ion with a relatively modest charge density.

Computer simulations and experimental data, such as the positive activation volume (+3.8 cm³ mol⁻¹), suggest that the water exchange process for [Fe(H₂O)₆]²⁺ proceeds through a dissociative interchange (Iₔ) mechanism. researchgate.netajol.inforesearchgate.net In this mechanism, the rate-determining step involves the stretching and breaking of an existing Fe-O bond before the new water molecule fully enters the coordination sphere. This dynamic behavior, or fluxionality, is a key aspect of the solution chemistry of iron(II). nih.govnih.gov

Table 3: Water Exchange Parameters for [Fe(H₂O)₆]²⁺

ParameterValueTemperatureMethodCitation
Rate Constant (kₑₓ)4.4 x 10⁶ s⁻¹25 °C (298 K)¹⁷O-NMR researchgate.net
Rate Constant (kₑₓ)2.1 x 10⁷ s⁻¹25 °C (298 K)MD Simulation (TST) researchgate.netajol.info
Activation Volume (ΔV‡)+3.8 cm³ mol⁻¹20 °C (293 K)¹⁷O-NMR researchgate.net
MechanismDissociative Interchange (Iₔ)-Experimental/Simulation researchgate.netajol.inforesearchgate.net

Electronic Structure and Bonding Theories in Hexaaquairon Ii

Application of Crystal Field Theory (CFT) and Ligand Field Theory (LFT)

Crystal Field Theory (CFT) provides a model for understanding the electronic structure of transition metal complexes by considering the electrostatic interactions between the central metal ion and the surrounding ligands. wikipedia.orgslideshare.net Ligand Field Theory (LFT) is a more advanced model that incorporates aspects of molecular orbital theory to provide a more complete picture of bonding. youtube.com

Detailed Analysis of d-Orbital Splitting in Octahedral Ligand Fields

In an isolated gaseous Fe²⁺ ion, the five 3d orbitals are degenerate, meaning they all have the same energy. However, when this ion is placed in an octahedral field of six water ligands, this degeneracy is lifted. libretexts.org The ligands, considered as point negative charges in CFT, approach the central metal ion along the x, y, and z axes. libretexts.org This arrangement causes electrostatic repulsion between the ligand electrons and the electrons in the metal's d orbitals.

The d orbitals whose lobes point directly along the axes—the d(x²-y²) and d(z²) orbitals, collectively known as the eg set—experience greater repulsion and are raised in energy. libretexts.orgscielo.org.mx The d orbitals with lobes directed between the axes—the d(xy), d(xz), and d(yz) orbitals, known as the t₂g set—experience less repulsion and are consequently lower in energy. wikipedia.orglibretexts.org This separation of the d orbitals into two sets of different energies is called d-orbital splitting or crystal field splitting. libretexts.org The energy difference between the eg and t₂g sets in an octahedral complex is denoted as Δₒ or 10Dq. wikipedia.org For [Fe(H₂O)₆]²⁺, the t₂g orbitals are stabilized by 0.4Δₒ and the eg orbitals are destabilized by 0.6Δₒ relative to the barycenter (the average energy of the d orbitals). libretexts.org

Electronic Spin State (High-Spin d⁶) Considerations and Magnetism Origin

The Fe²⁺ ion has a d⁶ electron configuration, meaning it has six electrons in its 3d orbitals. doubtnut.com In an octahedral complex, how these electrons fill the split t₂g and eg orbitals depends on the relative magnitudes of the crystal field splitting energy (Δₒ) and the pairing energy (P), which is the energy required to place two electrons in the same orbital. libretexts.org

Water is considered a weak-field ligand, meaning it causes a relatively small Δₒ. quora.comyoutube.com In the case of [Fe(H₂O)₆]²⁺, the crystal field splitting is not large enough to overcome the energy cost of pairing electrons (Δₒ < P). libretexts.orglabxchange.org Consequently, the electrons will occupy the orbitals to maximize the number of unpaired spins, following Hund's rule. The first five electrons singly occupy each of the five d orbitals (t₂g³ eg²), and the sixth electron pairs up in one of the lower-energy t₂g orbitals. uni-bielefeld.deedtechbooks.org This results in an electronic configuration of t₂geg² with four unpaired electrons. libretexts.orgdoubtnut.cominfinitylearn.com

This arrangement is known as a high-spin configuration. labxchange.orgquora.com The presence of these four unpaired electrons makes the [Fe(H₂O)₆]²⁺ complex paramagnetic, meaning it is attracted to a magnetic field. youtube.comquora.com The magnetic moment of the complex, which is a measure of its magnetism, is directly related to the number of unpaired electrons. youtube.com For [Fe(H₂O)₆]²⁺, the experimental magnetic moment is approximately 4.9 µB, which is consistent with four unpaired electrons. uci.edu

Derivation and Interpretation of Ligand Field Parameters

The primary ligand field parameter for an octahedral complex is the crystal field splitting energy, Δₒ. This parameter can be determined experimentally from the electronic absorption spectrum of the complex. The pale green color of aqueous solutions containing [Fe(H₂O)₆]²⁺ is due to the absorption of light in the red region of the visible spectrum, which promotes an electron from the t₂g level to the eg level. libretexts.orgedtechbooks.orglibretexts.org Specifically, the absorption bands are observed around 650–800 nm.

Another important parameter is the Racah parameter, B, which relates to the interelectronic repulsion energies within the d orbitals. The value of B in the complex is typically lower than in the free ion, a phenomenon known as the nephelauxetic effect, which indicates some degree of covalency in the metal-ligand bond.

Valence Bond Theory (VBT) and Molecular Orbital (MO) Approaches

While CFT and LFT focus on the d-orbitals, Valence Bond Theory and Molecular Orbital Theory offer alternative perspectives on the bonding in coordination complexes.

Evaluation of Hybridization Schemes in Octahedral Fe(II) Complexes

According to Valence Bond Theory, the formation of a complex involves the hybridization of the central metal ion's vacant orbitals to form a set of equivalent hybrid orbitals that can accept lone pairs of electrons from the ligands. dumkalcollege.in For an octahedral complex with a coordination number of six, like [Fe(H₂O)₆]²⁺, the metal ion must provide six vacant hybrid orbitals. blogspot.com

In the case of [Fe(H₂O)₆]²⁺, the Fe²⁺ ion has a 3d⁶ configuration. Since water is a weak-field ligand, it does not cause the pairing of the 3d electrons. quora.combrainly.in Therefore, the inner 3d orbitals are not available for hybridization. To accommodate the six lone pairs from the water molecules, the complex utilizes the outer orbitals: one 4s, three 4p, and two 4d orbitals. quora.combrainly.in These orbitals hybridize to form six sp³d² hybrid orbitals . quora.combrainly.in This type of complex, which uses outer d orbitals for bonding, is referred to as an outer orbital complex or a high-spin complex. quora.comblogspot.com The geometry of a complex with sp³d² hybridization is octahedral. brainly.in

Charge Density Analysis and Electron Distribution Mapping in Hexaaquairon(II)

The spatial arrangement of electrons within the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, is fundamental to understanding its chemical bonding, reactivity, and physical properties. Charge density analysis and electron distribution mapping provide a detailed picture of how electrons are shared between the central iron ion and the surrounding water ligands. This is achieved through a combination of high-precision experimental techniques and sophisticated theoretical calculations.

Experimental Electron Density Determination via High-Resolution X-ray Diffraction

High-resolution X-ray diffraction (HRXRD) is a powerful experimental method used to determine the electron density distribution in crystalline materials with high accuracy. malvernpanalytical.com The technique involves irradiating a single crystal of a compound with a highly monochromatic and collimated X-ray beam. malvernpanalytical.com The way X-rays are scattered by the electrons in the crystal allows for the reconstruction of a three-dimensional map of the electron density.

In a notable study, the electron density of the hexaaquairon(II) ion was investigated using X-ray diffraction data collected at a very low temperature of 10.5 K on a crystal of diammonium hexaaquairon(II) disulfate-d₂₀. acs.org The low temperature is crucial as it minimizes thermal vibrations of the atoms, leading to a more precise determination of atomic positions and electron density. acs.org

The analysis of the diffraction data goes beyond the simple spherical atom model. A more sophisticated multipole model is employed, which accounts for the aspherical shape of the electron density around each atom, a result of chemical bonding and the crystal environment. acs.org This model allows for a more flexible and accurate description of the radial distribution of valence electrons. acs.org The findings from such studies provide quantitative data on the nature of the iron-ligand bonds, revealing the extent of covalent character and the charge distribution within the complex.

Table 1: Key Parameters in High-Resolution X-ray Diffraction Analysis of Hexaaquairon(II) Containing Compounds

ParameterDescriptionTypical Value/Condition
Technique High-Resolution X-ray Diffraction (HRXRD)Used for detailed electron density mapping of crystalline solids. malvernpanalytical.com
Sample Single crystal of a salt containing [Fe(H₂O)₆]²⁺e.g., Diammonium hexaaquairon(II) disulfate-d₂₀. acs.org
Temperature Cryogenic temperaturese.g., 10.5 K, to reduce atomic thermal motion. acs.org
Data Analysis Model Multipole ModelDescribes the aspherical distribution of valence electron density. acs.org

Theoretical Calculations of Electron Localization Functions and Atomic Charges

Theoretical chemistry provides a complementary approach to understanding the electronic structure of hexaaquairon(II). Methods like Density Functional Theory (DFT) and multiconfigurational calculations are used to compute various properties, including the Electron Localization Function (ELF) and atomic charges.

The Electron Localization Function (ELF), developed by Becke and Edgecombe, is a measure of the probability of finding an electron pair. q-chem.com It provides a clear and intuitive picture of chemical bonding and electron distribution. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs, while a value of 0.5 is characteristic of a uniform electron gas, found in metallic bonds. q-chem.comresearchgate.net For the hexaaquairon(II) ion, ELF calculations would reveal regions of high localization corresponding to the O-H bonds within the water ligands and the Fe-O coordinate bonds, as well as the non-bonding electron pairs on the oxygen atoms.

Theoretical studies on the [Fe(H₂O)₆]²⁺ cluster have been performed to determine its ground state electronic structure. researchgate.net These calculations show that the iron atom is in a +2 oxidation state, with a 3d⁶ electronic configuration. doubtnut.comdoubtnut.com The interaction with the six water ligands in an octahedral geometry leads to a splitting of the d-orbitals. doubtnut.com Because water is considered a weak-field ligand, the complex adopts a high-spin configuration, resulting in four unpaired electrons. doubtnut.comdoubtnut.com

Computational models provide quantitative estimates of the partial charges on each atom within the complex. These calculations consistently show that while the formal charge of the iron ion is +2, electron donation from the six water ligands results in a net charge on the iron atom that is significantly lower. Correspondingly, the oxygen and hydrogen atoms of the water ligands carry partial positive and negative charges that differ from a neutral water molecule.

Table 2: Theoretical Electronic Structure and Atomic Charge Data for Hexaaquairon(II)

PropertyMethodFindingReference
Ground State (hydrated) Multi-configuration electronic structure theoryTriply degenerate ⁵Tg state researchgate.net
Iron Electronic Configuration Ligand Field TheoryHigh-spin 3d⁶ doubtnut.com
Number of Unpaired Electrons Ligand Field Theory4 doubtnut.comdoubtnut.com
Formal Oxidation State of Iron Complex Ion Stoichiometry+2 doubtnut.combrainly.com
Calculated Atomic Charges Density Functional Theory (DFT)Partial charges on Fe, O, and H atoms are calculated to understand electron distribution. nationalmaglab.orgresearchgate.net

Advanced Spectroscopic Characterization of Hexaaquairon Ii Systems

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides profound insight into the molecular structure and bonding within the [Fe(H₂O)₆]²⁺ cation. The high-spin d⁶ electronic configuration of the Fe(II) center (t₂g⁴eg²) results in a ground state that is subject to Jahn-Teller distortion. dalalinstitute.comscribd.com This distortion lowers the ideal octahedral (Oₕ) symmetry, leading to inequivalent Fe-O bond lengths and a more complex vibrational spectrum than would be expected for a perfect octahedron. researchgate.netacs.org

The vibrations of the central FeO₆ core are of primary interest. These are categorized into stretching (ν) and bending (δ) modes. In a perfect octahedron, group theory predicts one Raman-active symmetric stretch (ν₁, A₁g), one infrared-active asymmetric stretch (ν₃, F₁ᵤ), and one infrared-active bending mode (ν₄, F₁ᵤ). However, due to the Jahn-Teller effect, which lowers the symmetry, modes that were previously degenerate or inactive may become active, leading to more observable bands. dalalinstitute.comacs.org

Density functional theory (DFT) calculations, which show good agreement with experimental data, have been crucial in assigning these modes. researchgate.netacs.org The Fe-O stretching frequencies are sensitive indicators of bond strength. Bending modes, such as O-Fe-O, are also identified, though their frequencies can be influenced by strong hydrogen bonding within crystal lattices. researchgate.netacs.org

Table 1: Representative Vibrational Frequencies for the FeO₆ Core of Hexaaquairon(II)

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Activity
Fe-O Stretching (ν) 300 - 450 IR and Raman
O-Fe-O Bending (δ) 150 - 250 IR and Raman

Note: The precise frequencies and activities can vary depending on the solid-state environment and the extent of Jahn-Teller distortion.

Infrared and Raman spectroscopy are governed by different selection rules, making them powerful complementary techniques. edinst.comuni-siegen.de A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. edinst.com

For a molecule with a center of inversion, such as a perfect Oₕ complex, the rule of mutual exclusion applies: no vibration can be both IR and Raman active. uni-siegen.de However, the Jahn-Teller distortion in [Fe(H₂O)₆]²⁺ removes the center of inversion. scribd.comresearchgate.net Consequently, some vibrational modes can become active in both IR and Raman spectra. uni-siegen.de By combining data from both techniques, a more complete picture of the vibrational modes can be assembled, allowing for a more robust assignment of the complex's true symmetry and bonding characteristics. ehu.esgeorgetown.edu

Mössbauer Spectroscopy Investigations

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms. wikipedia.orguni-bielefeld.de It provides precise measurements of the oxidation state, spin state, and local site symmetry of the iron center through parameters like the isomer shift (δ) and the quadrupole splitting (ΔEₐ). wikipedia.orgunion.edu

For the high-spin Fe(II) in [Fe(H₂O)₆]²⁺, Mössbauer spectra typically exhibit a doublet at cryogenic and room temperatures. This doublet is characterized by its isomer shift and quadrupole splitting. The isomer shift is a measure of the s-electron density at the nucleus, which is influenced by the oxidation state and covalency. union.edu The quadrupole splitting results from the interaction between the nuclear quadrupole moment and a non-cubic electric field gradient (EFG) at the nucleus. union.eduresearchgate.net

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Hexaaquairon(II) Complexes

Parameter Typical Value Range (mm/s) Information Provided
Isomer Shift (δ)¹ +0.9 to +1.4 Oxidation State (Fe²⁺), Spin State (High-Spin)
Quadrupole Splitting (ΔEₐ) 2.0 to 3.5 Site Symmetry, Electronic Environment

¹Isomer shift values are relative to metallic iron at room temperature. nih.govresearchgate.net

The Mössbauer parameters for [Fe(H₂O)₆]²⁺ are highly informative. The large, positive isomer shift is characteristic of high-spin ferrous ions, resulting from the shielding of s-electrons by the d-electrons. nih.govresearchgate.net

The significant quadrupole splitting is a direct consequence of the deviation from perfect cubic (octahedral) symmetry. researchgate.net In a high-spin d⁶ configuration, the sixth d-electron creates an asymmetric charge distribution within the t₂g orbitals (t₂g⁴eg²). This intrinsic electronic asymmetry, coupled with the structural distortions from the Jahn-Teller effect, generates a large electric field gradient at the iron nucleus, resulting in a pronounced quadrupole splitting. dalalinstitute.comresearchgate.netresearchgate.net The magnitude of ΔEₐ is therefore a sensitive probe of the distortions in the local coordination sphere and the non-cubic electronic environment of the Fe(II) center. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing paramagnetic species, such as the high-spin iron(II) ion. universiteitleiden.nl However, conventional EPR methods are often less effective for systems with an even number of electrons, like the high-spin Fe²⁺ (S=2) in hexaaquairon(II). researchgate.netnih.gov The development of high-frequency and high-field EPR (HFEPR) has been instrumental in overcoming these limitations, allowing for the precise determination of the electronic parameters of such systems. researchgate.netnih.gov

Characterization of the Unpaired Electron Configuration in High-Spin Fe(II)

The high-spin Fe(II) ion in an octahedral environment, such as in hexaaquairon(II), possesses a d⁶ electron configuration with four unpaired electrons, resulting in a total spin state of S=2. researchgate.netnih.gov This high-spin state is a consequence of the relatively weak ligand field produced by the six water molecules, where the energy required to pair electrons in the lower energy t₂g orbitals is greater than the energy needed to place them in the higher energy eg orbitals. universiteitleiden.nl HFEPR studies have definitively confirmed the high-spin (S=2) ground state of the [Fe(H₂O)₆]²⁺ complex. researchgate.netnih.gov The presence of unpaired electrons makes the complex paramagnetic, and these electrons act as sensitive probes of their local environment. acs.org

Analysis of Zero-Field Splitting (ZFS) Parameters and Their Origins

In the absence of an external magnetic field, the degeneracy of the five spin sublevels (Mₛ = -2, -1, 0, +1, +2) of the S=2 state is lifted by an effect known as zero-field splitting (ZFS). wikipedia.org This splitting arises from spin-orbit coupling and spin-spin interactions within the ion, which are influenced by the symmetry of the ligand field. wikipedia.orgethz.ch The ZFS is described by two primary parameters: the axial ZFS parameter (D) and the rhombic ZFS parameter (E). acs.org

HFEPR, in conjunction with techniques like frequency-domain magnetic resonance spectroscopy (FDMRS), has enabled highly accurate determination of these parameters for hexaaquairon(II) in different salt forms. researchgate.netnih.gov For instance, in Fe(H₂O)₆₂, consensus values of D = 11.2(2) cm⁻¹ and E = 0.70(1) cm⁻¹ have been established. researchgate.netnih.gov In (NH₄)₂Fe(H₂O)₆₂, the values were found to be D = 14.94(2) cm⁻¹ and E = 3.778(2) cm⁻¹. researchgate.netnih.gov The parameters for the perchlorate (B79767) salt are considered more representative of the isolated [Fe(H₂O)₆]²⁺ ion. researchgate.netnih.gov The origins of ZFS are rooted in the coupling between the ground and excited electronic states, influenced by the geometry of the complex. chemrxiv.orgaip.org

Table 1: Spin-Hamiltonian Parameters for Hexaaquairon(II) Complexes
CompoundD (cm⁻¹)E (cm⁻¹)
Fe(H₂O)₆₂11.2(2)0.70(1)
(NH₄)₂Fe(H₂O)₆₂14.94(2)3.778(2)

Data sourced from HFEPR and FDMRS studies. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. xrayabsorption.orglightsource.ca It is particularly valuable for studying species in solution or in amorphous solids. XAS spectra are typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgung.si

Local Structure Probing: Determination of Coordination Number and Bond Distances

The EXAFS region of the XAS spectrum contains information about the local atomic environment of the absorbing atom, including coordination numbers and bond distances to neighboring atoms. xrayabsorption.org The outgoing photoelectron from the absorbing atom is backscattered by neighboring atoms, creating an interference pattern that modulates the X-ray absorption coefficient. nih.gov Analysis of this interference pattern can yield precise structural parameters.

For the hexaaquairon(II) ion, EXAFS analysis is used to determine the number of coordinating water molecules and the Fe-O bond lengths. In aqueous solutions, the Fe²⁺ ion is octahedrally coordinated by six water molecules. EXAFS can determine bond lengths with high precision, often to within 0.01 Å. hyomen.org The coordination number can also be determined, though with a typical uncertainty of about 20-25%. nih.govaps.org For the first coordination shell of [Fe(H₂O)₆]²⁺, the Fe-O bond distances are typically found to be around 2.13 Å.

Table 2: Typical Structural Parameters for Hexaaquairon(II) from EXAFS
ParameterValue
Coordination Number (O)6
Fe-O Bond Distance (Å)~2.13

These are representative values; precise measurements can vary slightly with the specific salt and conditions.

Electronic State Information from X-ray Absorption Near-Edge Structure (XANES)

The XANES region of the spectrum, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.orglightsource.ca The features in the XANES spectrum arise from electronic transitions from a core level to unoccupied orbitals. For iron, the pre-edge feature, which corresponds to the formally forbidden 1s → 3d transition, is particularly informative. nih.gov The intensity and shape of this pre-edge peak are governed by the degree of centrosymmetry around the iron atom; a more distorted, less centrosymmetric environment leads to a more intense pre-edge feature. nih.gov

For the octahedral [Fe(H₂O)₆]²⁺ complex, the pre-edge feature is typically weak due to its centrosymmetric geometry. The position of the absorption edge itself is sensitive to the oxidation state of the iron, shifting to higher energy with increasing oxidation state. rsc.org Therefore, XANES can be used to confirm the +2 oxidation state of iron in hexaaquairon(II) and monitor for any oxidation to iron(III).

Ultrafast Spectroscopy for Excited State Dynamics

Ultrafast spectroscopy techniques, such as femtosecond pump-probe spectroscopy, are employed to investigate the dynamics of excited electronic states on extremely short timescales. rsc.orgmdpi.com Upon absorption of light, the hexaaquairon(II) complex can be promoted to an excited state. The subsequent relaxation processes, including internal conversion, intersystem crossing, and photochemical reactions like photodissociation, occur on picosecond or even femtosecond timescales. researchgate.netru.nl

Studies on related iron(III) complexes have shown that excitation into charge-transfer bands can lead to ultrafast relaxation and photochemical processes. researchgate.net For instance, UV excitation of [Fe(H₂O)₆]³⁺ can lead to the formation of an iron(III) monohydroxy ion in less than 1 picosecond. researchgate.net While specific studies on the ultrafast dynamics of hexaaquairon(II) are less common, the principles of rapid excited-state decay are expected to apply. Variable-temperature ultrafast spectroscopy on other Fe(II) complexes has been used to determine the activation barriers for processes like the conversion from a high-spin to a low-spin state. rsc.org These techniques provide crucial insights into the fundamental photophysics and photochemistry of iron coordination complexes.

Investigation of Photoinduced Processes and Non-Radiative Relaxation Pathways

Photoinduced processes originate from the absorption of light, which elevates the complex to an electronically excited state. mdpi.com The subsequent decay of this excited state can occur through radiative pathways (fluorescence or phosphorescence) or, more commonly for complexes like hexaaquairon(II), through non-radiative pathways. github.io These non-radiative processes, including vibrational relaxation and internal conversion, involve the dissipation of energy as heat to the surrounding solvent molecules without the emission of photons. libretexts.orgedinst.com

In transition metal complexes, d-d excited states, which involve the transition of an electron between d-orbitals, are often subject to rapid non-radiative decay. ucla.edu This is due to the significant displacement of the excited state's potential energy surface relative to the ground state, which facilitates a low-energy pathway for returning to the ground state. ucla.edu For the high-spin d⁶ [Fe(H₂O)₆]²⁺ ion, excitation leads to states that are prone to extremely fast relaxation, making them difficult to study. The focus of photochemical studies has often been on iron complexes with different ligands that can promote longer-lived charge-transfer states. researchgate.net

Detailed kinetic and mechanistic studies have been performed on reactions involving photo-initiated processes of the aquated iron(II) ion. A notable example is the classic "brown-ring" reaction between [Fe(H₂O)₆]²⁺ and nitric oxide (NO), which has been investigated using techniques like laser flash photolysis. uni-muenchen.de In this reaction, the binding of NO to the iron center is reversible, and the forward and reverse reaction kinetics have been meticulously measured. uni-muenchen.de The process follows an interchange dissociative (Id) mechanism, which aligns with the known mechanism for water exchange on the [Fe(H₂O)₆]²⁺ ion. uni-muenchen.de

While direct photoinduced intramolecular processes in hexaaquairon(II) are challenging to observe due to rapid deactivation, the study of its photo-initiated reactions provides insight into its reactivity and the electronic structure of its adducts. uni-muenchen.de Spectroscopic characterization of the product, [Fe(H₂O)₅(NO)]²⁺, through Mössbauer and EPR spectroscopy suggests its electronic structure is best described as a high-spin Fe(III) center antiferromagnetically coupled to NO⁻. uni-muenchen.de

Table 1: Spin Hamiltonian Parameters for [Fe(H₂O)₆]²⁺ in Ferrous Fluorosilicate This table presents key parameters obtained from high-frequency and -field electron paramagnetic resonance (EPR) studies, which describe the electronic ground state of the hexaaquairon(II) ion.

ParameterValue for Pure [Fe(H₂O)₆]SiF₆UnitDescription
D +11.95(1)cm⁻¹Axial zero-field splitting parameter
E 0.658(4)cm⁻¹Rhombic zero-field splitting parameter
g [2.099(4), 2.151(5), 1.997(3)]-g-tensor values
B₄⁰ 17(1) × 10⁻⁴cm⁻¹Fourth-order zero-field splitting parameter
B₄⁴ 18(4) × 10⁻⁴cm⁻¹Fourth-order zero-field splitting parameter
Data sourced from PubMed. nih.gov

Time-Resolved Studies of Intramolecular Electron Transfer and Excited State Lifetimes

Time-resolved spectroscopy is essential for monitoring the fleeting existence of excited states and the kinetics of electron transfer processes. Techniques such as femtosecond transient absorption and time-resolved infrared (TRIR) spectroscopy have been pivotal in understanding these dynamics in various metal complexes. researchgate.netrsc.org For instance, studies on Ru(II)-Re(I) supramolecular photocatalysts have used TRIR to measure intramolecular electron transfer rates on the order of 10⁹ s⁻¹. rsc.org Similarly, ultrafast EXAFS has been employed to track changes in bond lengths during the photoinduced redox reaction of cobalt complexes, revealing that intramolecular electron transfer can occur within 2 picoseconds. researchgate.net

For the hexaaquairon(II) ion, the extremely short lifetimes of its d-d excited states have historically limited direct measurement. The lifetimes are often on the femtosecond to picosecond timescale, as the excited state rapidly deactivates through non-radiative pathways. ucla.eduresearchgate.net This contrasts with metal-to-ligand charge transfer (MLCT) states found in other iron complexes or complexes of other metals like Ruthenium, which can have lifetimes spanning from nanoseconds to microseconds, making them more amenable to study and useful in applications like photocatalysis. ucla.eduresearchgate.net

Laser flash photolysis has been successfully applied to study the kinetics of ligand substitution reactions of [Fe(H₂O)₆]²⁺, providing detailed mechanistic information. uni-muenchen.de The reversible binding of nitric oxide, for example, has been characterized by determining the rate constants for both the association and dissociation of the NO ligand. uni-muenchen.de These studies provide critical data on the reactivity of the aquated ion, even if the primary excited state is not directly observed. uni-muenchen.de The resulting kinetic parameters offer a window into the transition state and the factors governing ligand exchange at the iron(II) center. uni-muenchen.de

Table 2: Kinetic Parameters for the Reversible Binding of Nitric Oxide to [Fe(H₂O)₆]²⁺ at 25 °C This table details the rate constants and activation parameters for the formation (on) and dissociation (off) of the [Fe(H₂O)₅(NO)]²⁺ complex, as determined by kinetic studies.

Parameter"On" Reaction (Association)"Off" Reaction (Dissociation)Unit
Rate Constant kₒₙ = 1.42 × 10⁶kₒff = 3240 ± 750M⁻¹s⁻¹ (kₒₙ), s⁻¹ (kₒff)
Activation Enthalpy (ΔH‡) 37.1 ± 0.548.4 ± 1.4kJ mol⁻¹
Activation Entropy (ΔS‡) -3 ± 2-15 ± 5J K⁻¹ mol⁻¹
Activation Volume (ΔV‡) +6.1 ± 0.4+1.3 ± 0.2cm³ mol⁻¹
Data sourced from Inorganic Chemistry. uni-muenchen.de

Computational Chemistry Approaches to Hexaaquairon Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. numberanalytics.comgoogle.com It is particularly useful for geometry optimizations and the analysis of vibrational and electronic properties. ntnu.no

DFT calculations are employed to determine the most stable three-dimensional structure of the [Fe(H₂O)₆]²⁺ ion. These geometry optimizations predict the bond lengths and angles that correspond to a minimum on the potential energy surface. For the high-spin Fe(II) ion, which has a d⁶ electron configuration, a Jahn-Teller distortion is expected. DFT studies using the B3LYP hybrid functional predict a structure with inequivalent Fe−O bond distances and Cᵢ symmetry, which reflects this distortion. acs.org The use of a Polarizable Continuum Model (PCM) to approximate the effects of a solvent like water can shorten the calculated Fe−O distances, leading to excellent agreement with crystallographic data. acs.org

The energetic stability of the complex is also assessed. Compared to complexes with strong-field ligands like cyanide, hexaaquairon(II) is less stable. For instance, the [Fe(CN)₆]⁴⁻ complex is more stable because the strong-field cyanide ligands cause a larger splitting of the d-orbitals, leading to all six d-electrons occupying the lower-energy t₂g orbitals. brainly.com In contrast, water is a weak-field ligand, resulting in a smaller energy gap and a high-spin configuration, which is generally less stable. brainly.com

ParameterDFT (B3LYP/VTZ) with PCM acs.orgExperimental (Crystallography) acs.org
Symmetry Cᵢ (Jahn-Teller distorted)-
Fe-O Bond Lengths (Å) Inequivalent distances-

Note: Specific calculated bond lengths can vary depending on the functional and basis set used. The table illustrates the qualitative agreement between DFT predictions and experimental observations.

DFT calculations can predict the vibrational frequencies of [Fe(H₂O)₆]²⁺, which correspond to the stretching and bending of its bonds. numberanalytics.com These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. researchgate.netajol.info For an octahedral complex, the key vibrational modes involve the FeO₆ core. DFT calculations have shown that the computed vibrational modes are largely consistent with reported Raman and infrared spectra. acs.orgresearchgate.net

However, discrepancies can arise. For example, experimentally assigned O−Fe−O bending frequencies are sometimes higher than those predicted by DFT. acs.orgresearchgate.net This difference is likely due to the strong hydrogen bonding that occurs between the aqua ligands and counter-ions within a crystal lattice, an effect that is only approximated in calculations. acs.org The primary vibrational modes of the FeO₆ octahedron include Raman active (ν₁, ν₂) and infrared active (ν₃, ν₄) modes. researchgate.net

Vibrational ModeDescriptionActivityDFT Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν₁ Symmetric Fe-O StretchRaman~390~389
ν₃ Asymmetric Fe-O StretchIR~380-430~420
ν₄ O-Fe-O BendIRLower than experimentalHigher than calculated

Note: Frequencies are approximate and sourced from general findings in DFT studies. acs.orgresearchgate.net The discrepancy in bending modes highlights the challenge of perfectly modeling condensed-phase environments.

The Fe(II) ion has a 3d⁶ electronic configuration. In an octahedral ligand field, the five d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (e_g). The distribution of the six electrons depends on the balance between the crystal field splitting energy (Δo) and the electron spin-pairing energy. libretexts.org Water is a weak-field ligand, meaning it causes only a small Δo. mytutor.co.uk Consequently, it is energetically more favorable for electrons to occupy the higher-energy e_g orbitals rather than pairing up in the t₂g orbitals. This results in a high-spin state (t₂g⁴e_g²) with four unpaired electrons, making the [Fe(H₂O)₆]²⁺ complex paramagnetic. mytutor.co.ukfiveable.me

DFT calculations are crucial for quantifying the energy difference between the high-spin and the hypothetical low-spin state (the spin-splitting energy). However, accurately predicting this small energy difference is a known challenge for many DFT functionals. researchgate.netacs.org Studies show that standard DFT methods can struggle, but combining them with more advanced theories in embedding models yields more reliable results. researchgate.netresearchgate.net While spin crossover (the transition between high-spin and low-spin states) is a known phenomenon for many Fe(II) complexes, for hexaaquairon(II), the high-spin state is strongly favored under typical conditions. nih.gov

Calculation MethodFunctionalHigh-Spin/Low-Spin Splitting Energy (cm⁻¹)
KS-DFT B-LYP7828
KS-DFT PBE9479
KS-DFT B3LYP11206
RO-CCSD(T)-in-DFT B-LYP12554
RO-CCSD(T)-in-DFT PBE11238
RO-CCSD(T)-in-DFT B3LYP12634
RO-CCSD(T) (Reference) -14149

Data sourced from CCSD(T)-in-DFT embedding studies. researchgate.net This table demonstrates how different DFT functionals predict the spin-splitting energy and how embedding methods (RO-CCSD(T)-in-DFT) improve the results compared to the high-level reference calculation.

Ab Initio and Wave Function Theory (WFT) Methods

Ab initio and Wave Function Theory (WFT) methods are based on solving the Schrödinger equation without the empirical parameterization often found in DFT. While more computationally demanding, they can offer higher accuracy for electronic structure. ntnu.no

For systems where DFT struggles, such as in accurately determining spin-state energetics, high-level correlated WFT methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered a "gold standard" for accuracy. harvard.edu While a full CCSD(T) calculation on [Fe(H₂O)₆]²⁺ is computationally very expensive, it can provide a benchmark for calibrating other methods. researchgate.net For instance, a full Restricted Open-shell CCSD(T) calculation yielded a reference value of 14,149 cm⁻¹ for the high-spin/low-spin splitting energy of the complex. researchgate.net Such high-level calculations provide a precise determination of the electronic structure, against which the performance of various DFT functionals can be judged. researchgate.netarxiv.org

To balance accuracy and computational cost, hybrid methods using embedded cluster models have been developed. These models treat the most chemically important part of the system with a high-level method, while the surrounding environment is handled by a lower-level, less expensive method. aip.org

A prominent example is the WFT-in-DFT embedding approach. In the case of [Fe(H₂O)₆]²⁺, the central iron atom can be treated with a highly accurate WFT method like CCSD(T), while the surrounding water ligands and bulk solvent effects are described by DFT. researchgate.netarxiv.orgaip.org This strategy has proven effective, significantly improving the calculated spin-state splitting energies and reducing the dependency on the choice of the DFT functional. researchgate.netresearchgate.net Other approaches to model the aqueous environment include using a few explicit water molecules to represent the first and second solvation shells, combined with an implicit continuum model (like PCM) to capture the bulk solvent effects. rsc.orgtaltech.ee These models are essential for accurately simulating the properties of ions in solution. researchgate.netaip.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the behavior of ions in aqueous solutions at an atomic level. For the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, MD simulations provide detailed insights into its structure, dynamics, and interactions with the surrounding water molecules. These simulations model the system's evolution over time by solving Newton's equations of motion for each atom, with the forces between atoms described by a force field.

Simulation of Solvation Dynamics and Water Exchange Mechanisms

The solvation structure and dynamics of the hexaaquairon(II) ion are crucial for understanding its chemical reactivity. MD simulations allow for the detailed characterization of the hydration shells around the Fe(II) ion. The first hydration shell is typically composed of six water molecules in an octahedral arrangement, forming the stable [Fe(H₂O)₆]²⁺ complex. researchgate.net The second hydration shell is more disordered and dynamic, with water molecules continuously exchanging with the bulk solvent.

A key aspect studied through MD simulations is the mechanism of water exchange between the first hydration shell of [Fe(H₂O)₆]²⁺ and the bulk solvent. This process is fundamental to many chemical reactions involving the ion. Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces, are particularly suited for studying these exchange events. mdpi.com These simulations can reveal the detailed pathways of water exchange, which can occur through associative, dissociative, or interchange mechanisms. For hexacoordinated ions, a dissociative mechanism, where a water molecule leaves the first shell before a new one enters, is often observed. mdpi.com The residence time of water molecules in the first hydration shell of Fe(II) is a critical parameter that can be calculated from MD simulations, providing a measure of the lability of the complex. The residence time of a water molecule in the second hydration shell of Fe(II) has been reported to be 24 ps. researchgate.net

Investigation of Intermolecular Interactions and Hydrogen Bonding in Aqueous Solution

The presence of the Fe(II) ion significantly affects the structure and dynamics of the surrounding water. The water molecules in the first hydration shell are more ordered and have slower reorientational dynamics compared to bulk water. MD simulations can quantify these effects by calculating radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the ion, and by analyzing the orientational correlation functions of the water molecules. researchgate.net These analyses reveal the extent of the ion's influence on the surrounding water structure.

Development and Parameterization of Force Fields for Fe(II)-Water Interactions

The accuracy of classical MD simulations heavily relies on the quality of the force field used to describe the interatomic interactions. A force field is a set of parameters and equations that define the potential energy of the system as a function of the atomic coordinates. For simulations of [Fe(H₂O)₆]²⁺, the force field must accurately describe the Fe(II)-water interactions, including electrostatic and van der Waals forces, as well as the intramolecular interactions of the water molecules.

The development of accurate force fields for metal ions is a challenging task. Parameters are often derived from experimental data, such as hydration free energies and structural data from X-ray or neutron diffraction, or from high-level quantum mechanical calculations. researchgate.netaip.org For instance, the interaction potential between an Fe(II) cation and a water molecule can be determined by fitting to results from ab initio calculations. researchgate.net

Several force fields have been developed specifically for simulating iron ions in aqueous solutions. These include both non-polarizable and polarizable models. Non-polarizable force fields use fixed atomic charges, while polarizable force fields allow the charges to fluctuate in response to the local electric field, providing a more realistic description of the electrostatic interactions. The atom-bond electronegativity equalization method (ABEEM/MM) is an example of a fluctuating charge model used to derive intermolecular potentials for transition metal ions in water. researchgate.net Another approach is the reactive force field (ReaxFF) methodology, which can model chemical reactions by dynamically changing bonding topologies. nih.govacs.org Machine learning potentials are also emerging as a powerful tool for developing highly accurate potential energy surfaces from electronic structure data. mdpi.comarxiv.org

The table below presents a selection of force field types and their applications in studying Fe(II)-water interactions.

Force Field TypeDescriptionApplication to Fe(II)-Water Systems
Classical Non-Polarizable Uses fixed partial charges on atoms and typically employs Lennard-Jones and Coulombic potentials for non-bonded interactions.Used in early simulations to study the basic hydration structure and dynamics of Fe(II).
Classical Polarizable Accounts for electronic polarization by allowing atomic charges or dipoles to change in response to the environment.Provides a more accurate description of the electrostatic interactions and can improve the prediction of hydration free energies.
Reactive (e.g., ReaxFF) Allows for the formation and breaking of chemical bonds, enabling the simulation of chemical reactions. nih.govacs.orgCan be used to study redox reactions and ligand exchange processes involving Fe(II).
Ab Initio (AIMD) Forces are calculated "on-the-fly" using quantum mechanical methods, typically Density Functional Theory (DFT). mdpi.comaps.orgProvides the most accurate description of the system but is computationally expensive, limiting simulations to smaller systems and shorter timescales. mdpi.com
Machine Learning Potentials Uses machine learning algorithms to learn the potential energy surface from a large dataset of quantum mechanical calculations. mdpi.comarxiv.orgOffers the accuracy of AIMD at a fraction of the computational cost, enabling large-scale simulations of complex systems.

Theoretical Models for Isotope Fractionation Studies

Isotope fractionation is the partitioning of isotopes of an element between two substances or two phases. The study of iron isotope fractionation provides valuable insights into a wide range of geochemical and biological processes. Theoretical models are essential for interpreting experimental data and for predicting isotope fractionation factors.

The primary theoretical framework for calculating equilibrium isotope fractionation is based on statistical mechanics and the Bigeleisen-Mayer equation. researchgate.net This model relates the fractionation factor to the vibrational frequencies of the isotopic species. Therefore, accurate determination of the vibrational frequencies of the [Fe(H₂O)₆]²⁺ complex and its isotopologues is crucial.

Density Functional Theory (DFT) has become the method of choice for calculating the necessary vibrational frequencies. researchgate.net By performing DFT calculations, researchers can obtain the optimized geometry and vibrational modes of the hexaaquairon(II) complex. These calculations have shown that for Fe(H₂O)₆²⁺, there can be inequivalent Fe-O distances due to Jahn-Teller distortion. researchgate.net The polarizable continuum model (PCM) can be used to approximate the effects of the solvent environment on the structure and vibrational frequencies. researchgate.net

Theoretical models have been used to investigate the equilibrium fractionation of iron isotopes between aqueous Fe(II) and other iron-bearing species. These studies have highlighted the importance of considering not only the Fe-O stretching and bending modes but also the modes of the bound water molecules, which have non-negligible isotope shifts. researchgate.net

The table below summarizes key theoretical approaches used in isotope fractionation studies of hexaaquairon(II).

Theoretical ModelDescriptionApplication to Hexaaquairon(II)
Bigeleisen-Mayer Equation Relates the equilibrium isotope fractionation factor to the vibrational partition functions of the isotopic species. researchgate.netThe fundamental equation used to calculate equilibrium iron isotope fractionation.
Density Functional Theory (DFT) A quantum mechanical method used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netUsed to compute the vibrational frequencies of [Fe(H₂O)₆]²⁺ and its isotopologues, which are essential inputs for the Bigeleisen-Mayer equation.
Polarizable Continuum Model (PCM) A solvation model that represents the solvent as a continuous dielectric medium. researchgate.netUsed to account for the effect of the aqueous solvent on the structure and vibrational frequencies of the [Fe(H₂O)₆]²⁺ complex.
Cluster Models A modeling approach where the ion of interest is surrounded by a finite number of solvent molecules to represent the hydration shell. researchgate.netUsed in quantum chemical calculations to model the local environment of the Fe(II) ion and calculate its properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of the system with quantum mechanics and the rest with classical molecular mechanics. nih.govCan be used to model isotope fractionation in complex systems by providing a high-level description of the immediate environment of the iron ion while efficiently treating the bulk solvent.

Solution Chemistry and Reactivity of Hexaaquairon Ii Ions

Speciation in Aqueous Solutions

The chemical form, or speciation, of iron(II) in water is highly dependent on the solution's chemical composition, particularly its pH and the presence of other coordinating species.

In aqueous solutions, the hexaaquairon(II) ion acts as a weak Brønsted-Lowry acid, donating a proton from one of its coordinated water molecules to a solvent water molecule. chemguide.co.ukchemguide.co.uk This hydrolysis reaction establishes an equilibrium that becomes more significant as the pH of the solution increases.

The first step of this process can be represented by the following equilibrium:

[Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq) chemguide.co.uk

As the concentration of hydroxide (B78521) ions (OH⁻) increases (i.e., higher pH), the equilibrium shifts to the right, favoring the formation of the monohydroxo complex, [Fe(H₂O)₅(OH)]⁺. chemguide.co.uk With a further increase in pH, a second deprotonation occurs, leading to the formation of a neutral, insoluble complex, which precipitates out of solution as iron(II) hydroxide. libretexts.orgsavemyexams.com

[Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ Fe(H₂O)₄(OH)₂ + H₃O⁺(aq) chemguide.co.uk

This dark green precipitate, commonly written as Fe(OH)₂, is readily oxidized by air to form orange-brown iron(III) hydroxide, particularly at the surface of the solution. libretexts.orgsavemyexams.comlibretexts.org The speciation of Fe(II) is therefore critically dependent on pH, with the unhydrolyzed hexaaqua ion dominating in acidic conditions and the precipitated hydroxide dominating in alkaline conditions. researchgate.netresearchgate.net

Table 1: pH-Dependent Species of Iron(II) in Aqueous Solution

pH RangeDominant Iron(II) SpeciesChemical FormulaPhysical State
Acidic (pH < 6)Hexaaquairon(II)[Fe(H₂O)₆]²⁺Aqueous
Near-NeutralPentaaquahydroxoiron(II)[Fe(H₂O)₅(OH)]⁺Aqueous
Alkaline (pH > 8)Tetraaquadhydroxoiron(II)[Fe(H₂O)₄(OH)₂]Solid Precipitate

Note: The exact pH ranges can vary with temperature and ionic strength.

For instance, in natural waters containing significant carbonate alkalinity, ferrous carbonate complexes can dominate the speciation of Fe(II), even in the presence of other anions like chloride and sulfate (B86663). acs.org Species such as [Fe(CO₃)], [Fe(CO₃)₂]²⁻, and [Fe(CO₃)(OH)]⁻ have been identified and are known to be kinetically active in oxidation reactions. acs.org

Other inorganic anions, such as chloride (Cl⁻) and sulfate (SO₄²⁻), can form complexes with Fe(II), though their effect on speciation may be less pronounced than that of carbonate in typical environmental conditions. acs.orgjst.go.jp The presence of organic ligands, which are common in natural systems, can also lead to the formation of stable Fe(II) complexes. nih.gov These organic complexes can protect the iron(II) from oxidation. nih.gov The strength of the interaction and the resulting complex stability depend on the nature of the ligand. For example, citrate (B86180) forms strong complexes with Fe(II), which can retard its oxidation kinetics. cambridge.org

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. For the hexaaquairon(II) ion, this most commonly involves the substitution of the coordinated water molecules.

The exchange of water molecules between the primary coordination sphere of the [Fe(H₂O)₆]²⁺ ion and the bulk solvent is a fundamental reaction. wikipedia.org This process is relatively fast, reflecting the labile nature of the Fe²⁺ ion. Molecular dynamics simulations and experimental studies have been used to determine the kinetics of this exchange. researchgate.netresearchgate.net

The water exchange process is generally understood to proceed via a dissociative interchange (Id) mechanism. researchgate.netlibretexts.org In this mechanism, the bond between the iron center and a departing water molecule is significantly stretched in the transition state, with the incoming water molecule entering the coordination sphere concurrently. libretexts.org

The rate constant for this exchange has been estimated to be in the order of 10⁷ s⁻¹ at 298 K. researchgate.net Activation parameters, such as the activation energy (Ea) and activation entropy (ΔS‡), provide further insight into the mechanism. researchgate.netudel.edu A positive activation volume (ΔV‡), determined from pressure-dependent studies, is typically indicative of a dissociative pathway, as the transition state involves an expansion of the coordination sphere. researchgate.net

Table 2: Kinetic Parameters for Water Exchange on [Fe(H₂O)₆]²⁺

ParameterValueMechanism Indicated
Rate Constant (k₂₉₈)~2.1 x 10⁷ s⁻¹Fast Exchange
Activation Energy (Ea)Varies with model-
Activation Volume (ΔV‡)PositiveDissociative (d) activation

Source of data: researchgate.netresearchgate.net

When other potential ligands are introduced into a solution of hexaaquairon(II), they can replace the coordinated water molecules. Ammonia (B1221849) (NH₃) provides a classic example of this reactivity, where it can function both as a Brønsted-Lowry base and as a ligand. chemguide.co.uklibretexts.org

Upon the initial addition of small amounts of ammonia solution, it acts as a base, deprotonating the aqua ligands to form the iron(II) hydroxide precipitate, [Fe(H₂O)₄(OH)₂], as discussed in section 6.1.1. chemguide.co.uklibretexts.org However, in the presence of excess or concentrated ammonia, a true ligand exchange reaction can occur, though for iron(II), this is less common compared to other transition metals like copper(II) or cobalt(II). chemguide.co.ukchemguideforcie.co.uk If it occurs, the ammonia molecules, acting as Lewis bases, would displace water molecules to form ammine complexes. libretexts.org

Other nitrogen-donor ligands, such as ethylenediamine (B42938) (H₂NCH₂CH₂NH₂), can also participate in ligand substitution reactions with hexaaquairon(II). scribd.com

Ligand exchange can be broadly categorized into inner-sphere and outer-sphere mechanisms, particularly in the context of electron transfer reactions. libretexts.orgcbpbu.ac.inyork.ac.uk

Outer-Sphere Mechanism: In this pathway, the coordination spheres of the two reacting metal complexes remain intact. acs.orgdavuniversity.org An electron is transferred directly between the two centers while they are in close proximity, without the formation of any covalent bonds between them. york.ac.ukflashcardmachine.com This mechanism is favored when the complexes have very slow ligand substitution rates compared to the speed of electron transfer. libretexts.org The self-exchange reaction between [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ is a well-studied example believed to occur via an outer-sphere mechanism. sydney.edu.au

Inner-Sphere Mechanism: This mechanism involves the formation of a bridged intermediate where a ligand is simultaneously bonded to both the oxidizing and reducing metal centers. cbpbu.ac.inacs.org The electron is then transferred through this bridging ligand. davuniversity.org For this to occur, at least one of the complexes must be labile enough to allow a ligand from the other complex to enter its coordination sphere, and one ligand must be capable of bridging (e.g., halides, hydroxide). cbpbu.ac.inflashcardmachine.com

The determination of the operative mechanism often relies on kinetic studies. If the rate of electron transfer is observed to be faster than the rate of ligand substitution for either reactant, an outer-sphere mechanism is strongly indicated. flashcardmachine.com

Role in Environmental and Geochemical Processes

The hexaaquairon(II) ion is a key participant in numerous environmental and geochemical phenomena. Its reactivity is largely dictated by the Fe(II) center, which can be readily oxidized to Fe(III). This redox transformation is fundamental to its environmental role, influencing mineral dissolution and precipitation, the degradation of pollutants, and the cycling of other essential elements.

Participation of Fe(II) Aqua Ions in Aqueous Redox Cycling

The redox cycling between Fe(II) and Fe(III) is a cornerstone of many biogeochemical processes in aqueous environments. researchgate.net The hexaaquairon(II) ion is a crucial mobile species in this cycle. Under anoxic conditions, aqueous Fe(II) can induce the recrystallization of iron (oxyhydr)oxides, which alters the speciation and geochemical cycling of trace elements. researchgate.net Electron transfer between aqueous Fe(II) and solid-phase Fe(III) minerals, such as ferrihydrite and goethite, catalyzes mineral transformation and recrystallization. researchgate.net

The redox potential of systems containing aqueous Fe(II) is highly dependent on environmental conditions. Factors such as pH and the concentration of aqueous Fe(II) can influence the redox behavior of iron minerals like magnetite. uiowa.edu For instance, in the presence of aqueous Fe(II), the redox potentials of magnetite decrease linearly as stoichiometry, pH, and Fe(II) concentration increase under certain conditions. uiowa.edu The interplay between Fe(II) and Fe(III) in minerals and solution acts as a kind of "geobattery," capable of accepting, storing, and releasing electrons during redox reactions. uiowa.edu

The redox cycling of iron is often intricately linked with that of other elements, particularly manganese. researchgate.net The coupled redox cycling of iron and manganese can exert complex and significant influences on biogeochemical processes, including the formation and dissolution of iron and manganese oxides and the production of reactive oxidants. researchgate.net

Interactions with Natural Organic Matter and Environmental Contaminants

Hexaaquairon(II) ions interact significantly with natural organic matter (NOM) and various environmental contaminants, which affects the mobility, bioavailability, and toxicity of these substances.

Interactions with Natural Organic Matter (NOM): Natural organic matter, which includes substances like humic and fulvic acids, can form complexes with Fe(II) ions. nih.gov These interactions are crucial as they can stabilize Fe(II) against oxidation. For example, in rainwater, Fe(II) can exist in a complexed form that is protected from oxidation by hydrogen peroxide. nih.gov Organic ligands in NOM can be destroyed by UV irradiation, which reduces the stability of Fe(II). nih.gov The complexation of Fe(II) by organic matter has important implications for the bioavailability of iron in aquatic systems. nih.gov Furthermore, NOM can influence the adsorption of iron onto mineral surfaces, such as clay particles, which in turn affects its transport in soils and sediments. nih.gov Generally, the presence of NOM can decrease the adsorption of metal ions onto clay particles. nih.gov

Table 1: Influence of Natural Organic Matter (NOM) on Metal Ion Adsorption onto Clay Minerals

Metal Ion Influence of NOM on Adsorption
Al Strongly Influenced
Fe Strongly Influenced
Zn Slightly Altered
Pb Slightly Altered

This table is based on findings that demonstrate how NOM can decrease the adsorption of various metal ions onto clay particles, with a particularly strong effect observed for aluminum and iron. nih.gov

Interactions with Environmental Contaminants: Aqueous Fe(II) and the Fe(II)-bearing minerals it helps to form play a significant role in the transformation of environmental contaminants. Iron minerals are abundant in soils and sediments and are effective reducing agents that can contribute to the cleanup of contaminated water. uiowa.edu For instance, Fe(II) minerals can be involved in the abiotic reduction of chlorinated solvents, a common class of groundwater contaminants. uiowa.edu Research has shown that while many stable Fe(II) minerals may not reduce certain contaminants at rates sufficient for natural attenuation, transient and metastable Fe(II) intermediates, such as ferrous (oxy)hydroxide (Fe(OH)₂), appear to be more reactive. uiowa.edu The reduction of contaminants like cis-1,2-dichloroethene has been observed under conditions that favor the precipitation of Fe(OH)₂. uiowa.edu

The interaction of hexaaquairon(II) with contaminants is complex and can be influenced by the presence of other substances. The combined presence of multiple pollutants can lead to synergistic effects, where the total toxic effect is greater than the sum of the individual effects. nih.gov

Advanced Topics and Emerging Research Directions

Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Complex Aqueous Environments

The study of ions in aqueous solutions, such as hexaaquairon(II), presents a significant challenge for computational chemistry due to the complex interplay between the ion and the surrounding water molecules. To accurately model these systems, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. The QM/MM approach treats the central metal ion and its immediate hydration shell with high-level quantum mechanical methods, while the bulk solvent is described by more computationally efficient molecular mechanics force fields. nih.govnih.gov This hybrid method allows for a detailed investigation of the electronic structure and reactivity of the metal complex while still accounting for the influence of the extended solvent environment. nih.govnih.gov

QM/MM simulations have been instrumental in providing insights into the structural and dynamic properties of hexaaquairon(II) in water. These simulations can predict key structural parameters, such as the average iron-oxygen bond lengths and the geometry of the hydration shells, which are in good agreement with experimental data. researchgate.net Furthermore, QM/MM molecular dynamics simulations can capture the dynamic processes of water exchange between the first and second hydration shells, providing a molecular-level understanding of ligand exchange reactions. nih.govchemrxiv.org The United Nations General Assembly has designated 2025 as the International Year of Quantum Science and Technology, highlighting the importance of these advanced computational methods. topitalianscientists.org

Key findings from QM/MM studies on hexaaquairon(II) include the characterization of the Jahn-Teller distortion in the [Fe(H₂O)₆]²⁺ complex, which leads to inequivalent Fe-O bond lengths. researchgate.net These simulations have also been used to calculate the vibrational frequencies of the complex, which are crucial for interpreting experimental spectroscopic data and understanding isotopic fractionation. researchgate.net

Table 1: Comparison of QM/MM and Experimental Data for Hexaaquairon(II)

Parameter QM/MM Simulation Result Experimental Value
Average Fe-O bond length ~2.13 Å ~2.12 Å
Coordination number 6 6
Water exchange rate constant ~10⁵ s⁻¹ ~10⁶ s⁻¹

Note: The values presented are approximate and can vary depending on the specific computational methods and experimental conditions.

Spectroelectrochemical Investigations of Redox States and Intermediates

Spectroelectrochemistry is a powerful technique that combines spectroscopic and electrochemical methods to study the redox properties of molecules. mdpi.com In the context of hexaaquairon(II), this technique allows for the in-situ characterization of the Fe(II) and Fe(III) oxidation states and any transient intermediates that may form during electron transfer reactions. nih.govnih.gov By simultaneously monitoring changes in the absorption spectrum and the electrochemical potential, it is possible to determine the formal redox potential of the Fe(III)/Fe(II) couple in aqueous solution and to gain insights into the kinetics of electron transfer. researchgate.netnih.govnih.gov

UV-Vis spectroelectrochemistry has been widely used to study the Fe(II)/Fe(III) redox couple. nih.gov The distinct absorption spectra of the hexaaquairon(II) and hexaaquairon(III) complexes allow for their quantification as a function of the applied potential. These studies have provided accurate determinations of the standard redox potential and have also been used to investigate the influence of factors such as pH and ionic strength on the redox equilibrium. researchgate.netnih.gov

More advanced techniques, such as surface-enhanced resonance Raman (SERR) spectroelectrochemistry, offer enhanced sensitivity and structural information. SERR can provide detailed vibrational information about the coordination environment of the iron center in both the reduced and oxidized states, helping to elucidate the structural changes that accompany electron transfer. nih.gov

Table 2: Redox Properties of the Hexaaquairon(II)/Hexaaquairon(III) Couple

Property Value
Standard Redox Potential (E°) +0.77 V vs. SHE
Electron Transfer Rate Constant (k⁰) ~10⁻³ cm/s
Transfer Coefficient (α) ~0.5

Note: These values are for standard conditions and can be influenced by the specific experimental setup and solution composition.

High-Pressure Studies on Structural and Electronic Properties of Hexaaquairon(II)

The application of high pressure provides a unique avenue to probe the structural and electronic properties of hexaaquairon(II) and to understand the fundamental aspects of its reactivity. High-pressure studies can induce changes in bond lengths, coordination geometry, and electronic spin states, offering valuable insights into the compressibility and bonding characteristics of the complex. acs.org

Studies on the effect of pressure on the kinetics of the electron self-exchange reaction between hexaaquairon(II) and hexaaquairon(III) have been particularly informative. acs.org The volume of activation, determined from the pressure dependence of the reaction rate, provides information about the changes in the size and shape of the complex and its hydration shell during the transition state of the electron transfer process. A negative volume of activation for this reaction indicates that the transition state is more compact than the initial state of the separated reactants, which is consistent with a mechanism involving significant reorganization of the solvent shell. acs.org

High-pressure spectroscopic techniques, such as high-pressure UV-Vis and Raman spectroscopy, can be used to monitor changes in the electronic and vibrational properties of hexaaquairon(II) as a function of pressure. These studies can reveal pressure-induced changes in the ligand field strength and the spin state of the iron center. nih.gov

Development of Novel Spectroscopic Probes for In-situ Monitoring of Fe(II) Aqua Systems

The in-situ monitoring of Fe(II) in aqueous systems is crucial for understanding its role in various chemical, biological, and environmental processes. wiley.com This has driven the development of novel spectroscopic probes that can selectively and sensitively detect hexaaquairon(II) in complex matrices. rsc.orgmyu-group.co.jpfrontiersin.org Fluorescent probes, in particular, have emerged as a powerful tool for the real-time visualization and quantification of Fe(II). rsc.orgresearchgate.netnih.govrsc.org

These probes are typically designed based on a "turn-on" or "turn-off" fluorescence mechanism upon binding to Fe(II). For instance, some probes exhibit a significant enhancement in fluorescence intensity upon complexation with Fe(II), allowing for its detection with high sensitivity. rsc.orgresearchgate.net The design of these probes often involves incorporating a recognition moiety for Fe(II) linked to a fluorophore. The binding event modulates the electronic properties of the fluorophore, leading to a change in its fluorescence emission. rsc.orgnih.gov

Recent advancements have focused on developing probes that can operate in purely aqueous media, are selective for Fe(II) over other metal ions, and can be used for imaging Fe(II) in biological systems. rsc.orgresearchgate.net These probes have found applications in monitoring intracellular labile iron pools and studying the role of iron in various physiological and pathological processes. researchgate.net

Table 3: Examples of Fluorescent Probes for Fe(II) Detection

Probe Type Detection Principle Limit of Detection (LOD)
Rhodamine-based Spirolactam ring-opening Micromolar to Nanomolar
N-oxide based Reduction by Fe(II) Micromolar
Metal-Organic Frameworks (MOFs) Fluorescence quenching Micromolar

Note: The performance of these probes can vary depending on their specific chemical structure and the experimental conditions.

Bioinorganic Relevance: Hexaaquairon(II) as a Model for Active Sites in Iron-Containing Enzymes

The hexaaquairon(II) complex serves as a fundamental model for understanding the coordination chemistry of iron in the active sites of many iron-containing enzymes. aau.dknih.govwhoi.edu These enzymes play critical roles in a wide range of biological processes, including oxygen transport, electron transfer, and catalysis. nih.govstanford.edusavemyexams.com The study of simple aqua complexes like hexaaquairon(II) provides valuable insights into the intrinsic properties of the Fe(II) ion in an aqueous-like environment, which can then be extrapolated to more complex biological systems. nih.govnih.govrsc.org

In many non-heme iron enzymes, the iron center is coordinated by a combination of water molecules and amino acid residues, such as histidine and carboxylates. nih.govrsc.org The hexaaquairon(II) complex provides a reference point for understanding the electronic structure, ligand exchange kinetics, and redox properties of these enzymatic active sites. nih.govnih.gov By comparing the properties of the enzyme active site with those of the simple aqua ion, researchers can elucidate the role of the protein environment in modulating the reactivity of the iron center. nih.govnih.gov

Furthermore, synthetic bioinorganic chemistry often utilizes aqua-ligated iron complexes as starting materials for the synthesis of more elaborate model complexes that mimic the structure and function of enzyme active sites. nih.govnih.gov These model studies are crucial for testing mechanistic hypotheses and for developing a deeper understanding of the factors that control the catalytic activity of iron-containing enzymes. nih.govnih.gov The reversible binding of oxygen by hemoglobin, for instance, is a highly sophisticated biological process that can be conceptually related to the fundamental ligand substitution reactions of the hexaaquairon(II) ion.

Q & A

Q. How can crystallographic techniques resolve hydrogen-bonding networks in hexaaquairon(II) sulfate complexes?

  • Methodological Answer : Single-crystal XRD analysis at high resolution (e.g., <1.0 Å) enables precise determination of hydrogen-bonding interactions. For K₂Fe(H₂O)₆₂, O–H···O bonds between coordinated H₂O and SO₄²⁻ are quantified using atomic coordinates (e.g., d(O···O) = 2.717–3.288 Å) . Software suites like SHELXL refine hydrogen atom positions via Fourier difference maps. Comparative studies with isostructural analogs (e.g., Rb₂Fe(H₂O)₆₂) reveal cation size effects on bond lengths and lattice stability .

Q. What strategies address discrepancies in reported lattice parameters of hexaaquairon(II) compounds?

  • Methodological Answer : Variations in lattice parameters (e.g., a, b, c) often arise from differences in synthesis conditions (e.g., temperature, counterion size). Researchers should:
  • Replicate experiments using standardized protocols (e.g., controlled evaporation rates).
  • Perform Rietveld refinement on XRD data to assess structural consistency.
  • Compare with crystallographic databases (e.g., Cambridge Structural Database) to identify outliers.
    For example, K₂Fe(H₂O)₆₂ shows smaller unit cell volumes than Rb analogs due to reduced cation size (K⁺ vs. Rb⁺), impacting SO₄²⁻ tetrahedron volumes .

Q. How can computational methods predict ligand substitution dynamics in hexaaquairon(II) complexes?

  • Methodological Answer : Density Functional Theory (DFT) simulations model substitution reactions (e.g., H₂O → Cl⁻) by calculating activation energies and transition states. Key steps include:
  • Optimizing geometry for [Fe(H₂O)₆]²⁺ and substituted intermediates.
  • Analyzing bond dissociation energies (BDEs) for Fe–O (H₂O) vs. Fe–ligand bonds.
  • Validating results with experimental kinetics (e.g., stopped-flow spectroscopy).
    Note: Basis sets like def2-TZVP and solvation models (e.g., COSMO) improve accuracy for aqueous systems .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of hexaaquairon(II) under varying pH conditions?

  • Methodological Answer : Contradictions often stem from differing experimental setups. To reconcile
  • Standardize pH measurement tools (e.g., calibrated pH meters vs. indicator papers).
  • Monitor Fe²⁺/Fe³⁺ ratios via cyclic voltammetry or Mössbauer spectroscopy.
  • Control ionic strength and counterion effects (e.g., SO₄²⁻ vs. Cl⁻).
    A systematic review of literature (e.g., Cochrane methods) can identify methodological biases, such as insufficient anaerobic controls .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing hexaaquairon(II) complexes?

  • Methodological Answer :
  • Synthesis : Use degassed solvents and Schlenk-line techniques for air-sensitive steps.
  • Characterization : Publish raw data (e.g., CIF files for XRD) in supplementary materials .
  • Reporting : Follow IUPAC guidelines for crystallographic data (e.g., CCDC deposition) and disclose synthesis parameters (temperature, stirring rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.